CH-0076989
Description
Based on analog compounds, CH-0076989 is hypothesized to be a small organic molecule with a molecular weight ranging between 129–235 Da, depending on functional groups and substituents. Key properties likely include moderate solubility (0.24–0.687 mg/mL), bioactivity scores (~0.55), and variable pharmacokinetic features such as blood-brain barrier (BBB) permeability or P-glycoprotein substrate activity .
Synthetic routes for similar compounds involve catalytic cross-coupling reactions (e.g., palladium-mediated couplings) or acid-catalyzed cyclizations, as seen in the synthesis of CAS 39989-39-4 (reflux with HCl/dioxane) and CAS 1761-61-1 (A-FGO catalyst in THF) .
Properties
CAS No. |
54371-52-9 |
|---|---|
Molecular Formula |
C24H22Br2N2O2 |
Molecular Weight |
530.25 |
IUPAC Name |
4-(2-(benzofuran-4-yl)acetamido)-2-bromo-1-(3-phenylpropyl)pyridin-1-ium bromide |
InChI |
InChI=1S/C24H21BrN2O2.BrH/c25-23-17-20(11-14-27(23)13-5-8-18-6-2-1-3-7-18)26-24(28)16-19-9-4-10-22-21(19)12-15-29-22;/h1-4,6-7,9-12,14-15,17H,5,8,13,16H2;1H |
InChI Key |
OONLXNFYGYMTLC-UHFFFAOYSA-N |
SMILES |
c1ccc(cc1)CCC[n+]2ccc(cc2Br)NC(=O)Cc3cccc4c3cco4.[Br-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CH-0076989; CH 0076989; CH0076989; UNII-9E629B19WL; CHEMBL485834; 9E629B19WL. |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Physicochemical and Pharmacokinetic Properties
Key Findings :
Structural Diversity :
- CAS 39989-39-4 and this compound (hypothetical) share aromatic nitrogen-containing scaffolds, whereas CAS 1046861-20-4 incorporates halogenated boronic acid groups, enhancing its use in Suzuki-Miyaura couplings .
- CAS 1761-61-1 features brominated aromatic rings, which may confer higher electrophilic reactivity compared to this compound .
Pharmacokinetic Differences :
- CAS 1046861-20-4 exhibits superior BBB permeability, suggesting this compound derivatives could be optimized for CNS-targeted applications .
- All compounds show low CYP inhibition, reducing risks of drug-drug interactions .
Synthetic Accessibility :
- CAS 39989-39-4 requires multi-step synthesis with acid-catalyzed cyclization (18-hour reflux), whereas CAS 1046861-20-4 is synthesized via a palladium-catalyzed cross-coupling (1.3 hours at 75°C), indicating faster production .
Research Implications
- Drug Development : CAS 1046861-20-4’s boronic acid moiety and BBB permeability make it a candidate for neurotherapeutics, while this compound’s hypothetical nitrogen-rich scaffold may favor antimicrobial applications .
- Green Chemistry : CAS 1761-61-1’s use of recyclable A-FGO catalysts highlights sustainable synthesis routes applicable to this compound derivatives .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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